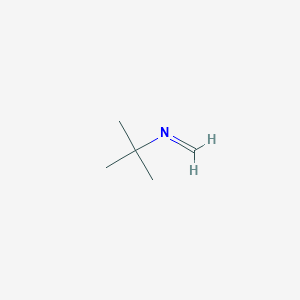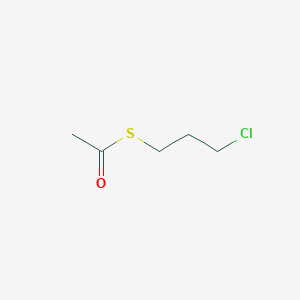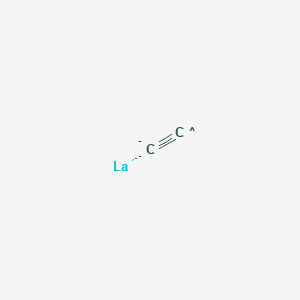
Ethylidenecycloheptane
Overview
Description
Ethylidenecycloheptane is an organic compound with the molecular formula C(_9)H(_16) It is a member of the cycloalkene family, characterized by a seven-membered ring with an ethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylidenecycloheptane can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with ethylidene triphenylphosphorane in a Wittig reaction. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydride, and yields this compound as the primary product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that optimize yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, ensuring efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethylidenecycloheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloheptanone or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to cycloheptane or other reduced forms.
Substitution: The ethylidene group can participate in substitution reactions, leading to the formation of various substituted cycloheptane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a metal catalyst are often used.
Substitution: Halogenating agents like bromine (Br(_2)) or chlorine (Cl(_2)) can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Cycloheptanone and other ketones.
Reduction: Cycloheptane and other alkanes.
Substitution: Halogenated cycloheptane derivatives.
Scientific Research Applications
Ethylidenecycloheptane has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that target specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
Ethylidenecycloheptane can be compared with other cycloalkenes such as cyclohexene and cyclooctene. Unlike cyclohexene, which has a six-membered ring, and cyclooctene, which has an eight-membered ring, this compound’s seven-membered ring provides unique steric and electronic properties. This uniqueness makes it valuable for specific applications where other cycloalkenes may not be suitable.
Comparison with Similar Compounds
- Cyclohexene
- Cyclooctene
- Methylidenecycloheptane
This compound stands out due to its distinct structural features and the versatility it offers in synthetic and industrial applications.
Properties
IUPAC Name |
ethylidenecycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-9-7-5-3-4-6-8-9/h2H,3-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFGNFYXTYMGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146844 | |
| Record name | Ethylidenecycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10494-87-8 | |
| Record name | Ethylidenecycloheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylidenecycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B83438.png)




